N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties can be exploited in the design of new functional materials.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)-2-iodoacetamide
- N-(2,4-Dimethylphenyl)-2-(4-propoxyphenylamino)acetamide
- N-(2,4-Dimethylphenyl)formamide
Comparison: N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications.
Properties
CAS No. |
105669-26-9 |
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Molecular Formula |
C17H16FNO2 |
Molecular Weight |
285.31 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H16FNO2/c1-11-3-8-15(12(2)9-11)16(20)10-19-17(21)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
MUIWVDYJKUUGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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